2-Ethyl-4-(methylthio)butanamide
Description
2-Ethyl-4-(methylthio)butanamide is a sulfur-containing amide derivative characterized by a butanamide backbone substituted with an ethyl group at the second carbon and a methylthio (-SCH₃) group at the fourth carbon. This structural configuration imparts unique physicochemical properties, such as moderate lipophilicity due to the ethyl and methylthio substituents, and stability conferred by the amide functional group.
Properties
IUPAC Name |
2-ethyl-4-methylsulfanylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NOS/c1-3-6(7(8)9)4-5-10-2/h6H,3-5H2,1-2H3,(H2,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGSOZGGQNDCYCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCSC)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60926257 | |
| Record name | 2-Ethyl-4-(methylsulfanyl)butanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60926257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128960-16-7 | |
| Record name | Butanamide, 2-ethyl-4-(methylthio)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128960167 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Ethyl-4-(methylsulfanyl)butanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60926257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4-(methylthio)butanamide can be achieved through several synthetic routes. One common method involves the reaction of 2-ethylbutanoyl chloride with methylthiol in the presence of a base such as triethylamine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Another method involves the use of 2-ethyl-4-(methylthio)butanoic acid as a starting material. This acid can be converted to the corresponding amide by reaction with ammonia or an amine under dehydrating conditions, such as using a dehydrating agent like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-4-(methylthio)butanamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group of the amide can be reduced to an amine using reducing agents like lithium aluminum hydride or borane.
Substitution: The ethyl group can participate in substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, borane, tetrahydrofuran as a solvent.
Substitution: Halogenating agents (e.g., bromine), nitrating agents (e.g., nitric acid), solvents like dichloromethane or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-Ethyl-4-(methylthio)butanamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial or antifungal properties. It may also be used in studies related to enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including its use as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals, such as flavor and fragrance compounds, due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-Ethyl-4-(methylthio)butanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. For example, it could inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved would depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences and inferred properties of 2-Ethyl-4-(methylthio)butanamide and its analogs:
Key Observations
Functional Group Influence: The amide group in this compound and 4-Chloro-3-oxo-N-phenylbutanamide enhances stability compared to carboxylic acids (e.g., 2-Hydroxy-4-(methylthio)butanoic acid) or amino acids (e.g., (R)-2-Amino-4-(ethylthio)butanoic acid), which may ionize in physiological conditions. Thioether substituents (methylthio vs. ethylthio) modulate lipophilicity.
Substituent Effects :
- Chloro and oxo groups in 4-Chloro-3-oxo-N-phenylbutanamide introduce electrophilic character, making it reactive in nucleophilic substitution or condensation reactions .
- Hydroxy and carboxylic acid groups (as in ) enhance hydrophilicity, favoring applications requiring aqueous solubility.
Applications :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
